molecular formula C23H28ClN3O4S B2373425 N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride CAS No. 1184978-23-1

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride

Cat. No.: B2373425
CAS No.: 1184978-23-1
M. Wt: 478
InChI Key: OZWVPJXZYQKGAP-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or thiazole moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-3-phenoxypropanamide: A simpler analog that lacks the dioxolobenzothiazole moiety.

    N-(2-(diethylamino)ethyl)-3-phenoxypropanamide: Similar but without the dioxolobenzothiazole group.

    Benzothiazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-3-25(4-2)11-12-26(22(27)10-13-28-17-8-6-5-7-9-17)23-24-18-14-19-20(30-16-29-19)15-21(18)31-23;/h5-9,14-15H,3-4,10-13,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVPJXZYQKGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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